molecular formula C26H31NO9 B041331 (+)-Papaveroxinoline Acetate CAS No. 106982-95-0

(+)-Papaveroxinoline Acetate

Cat. No.: B041331
CAS No.: 106982-95-0
M. Wt: 501.5 g/mol
InChI Key: PORLMVUCRQGQQT-VWNXMTODSA-N
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Description

(+)-Papaveroxinoline Acetate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is an ester, which is a type of organic compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant aromas and are commonly found in natural products such as fruits and flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Papaveroxinoline Acetate typically involves the esterification reaction between papaveroxinoline and acetic acid. This reaction is catalyzed by a mineral acid such as sulfuric acid. The general reaction conditions include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents in the industrial process is optimized to ensure cost-effectiveness and environmental sustainability .

Mechanism of Action

The mechanism of action of (+)-Papaveroxinoline Acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

(+)-Papaveroxinoline Acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific structural features and biological activities . Similar compounds include:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactions make it an interesting subject for research and industrial applications. Ongoing studies continue to uncover its full potential and mechanisms of action.

Properties

IUPAC Name

[6-[(S)-acetyloxy-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxyphenyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO9/c1-14(28)33-12-18-17(7-8-19(30-4)23(18)31-5)24(36-15(2)29)22-21-16(9-10-27(22)3)11-20-25(26(21)32-6)35-13-34-20/h7-8,11,22,24H,9-10,12-13H2,1-6H3/t22-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORLMVUCRQGQQT-VWNXMTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1OC)OC)C(C2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(C=CC(=C1OC)OC)[C@@H]([C@H]2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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